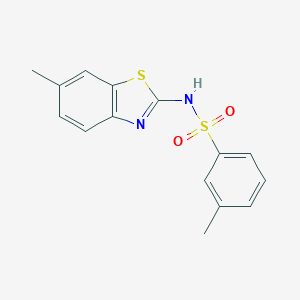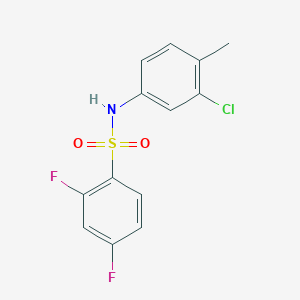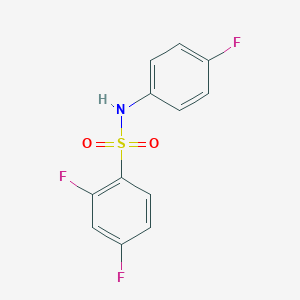
2,6-difluoro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-phenylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key cellular processes such as DNA replication and protein synthesis. This results in the inhibition of cancer cell growth and fungal cell proliferation.
Biochemical and Physiological Effects
2,6-difluoro-N-phenylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of tumor cells by blocking the cell cycle. Additionally, this compound has been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,6-difluoro-N-phenylbenzenesulfonamide is its potent anticancer and antifungal activity. This makes it a valuable compound for use in various lab experiments. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and to evaluate its safety for use in humans.
Future Directions
There are several future directions for research on 2,6-difluoro-N-phenylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 2,6-difluoro-N-phenylbenzenesulfonamide is a valuable compound with significant potential in the field of medicinal chemistry. Its potent anticancer and antifungal activity make it a valuable compound for use in various lab experiments. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2,6-difluoro-N-phenylbenzenesulfonamide involves the reaction of 2,6-difluoronitrobenzene with aniline in the presence of a reducing agent such as iron or tin. The resulting product is then treated with sulfuric acid to obtain the final product. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
2,6-difluoro-N-phenylbenzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
properties
Product Name |
2,6-difluoro-N-phenylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H9F2NO2S |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2,6-difluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-10-7-4-8-11(14)12(10)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H |
InChI Key |
YOJWGPUKUHKGDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)





![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)